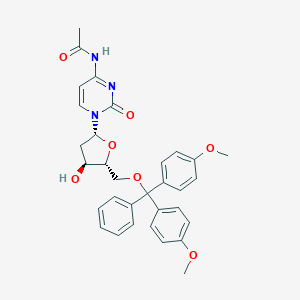

N-(1-((2R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide

Vue d'ensemble

Description

N-(1-((2R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide is a structurally complex organic compound characterized by a dihydropyrimidinone core, a hydroxylated tetrahydrofuran ring, and a bis(4-methoxyphenyl)(phenyl)methoxy (trityl-like) protecting group. This compound is of significant interest in medicinal chemistry and nucleotide synthesis due to its resemblance to nucleoside analogs.

Méthodes De Préparation

Synthesis of the Tetrahydrofuran Core

The (2R,4S,5R)-4-hydroxytetrahydrofuran-2-yl moiety is synthesized through a stereoselective lactone reduction and subsequent functionalization. Key steps include:

Lactone Reduction and Acetal Formation

Starting from a γ-lactone precursor, diisobutylaluminum hydride (DIBAL) selectively reduces the lactone to a cyclic hemiacetal at low temperatures (-40°C to -80°C) . This step ensures retention of stereochemistry, critical for the 2R,4S,5R configuration. For example, DIBAL reduction of 8a (ethyl 3-oxo-2-(2-propylidene)butanoate) generates a tautomeric mixture of dihydropyrimidines, which are hydrolyzed to yield the THF backbone .

Functionalization at C5

The hydroxymethyl group at C5 is protected with a bis(4-methoxyphenyl)(phenyl)methyl (trityl) group via nucleophilic substitution. A Mitsunobu reaction or Williamson ether synthesis is employed, using trityl chloride derivatives under anhydrous conditions. For instance, bis(4-methoxybenzyl)amine synthesis involves condensation of p-anisaldehyde with 4-methoxybenzylamine, followed by sodium borohydride reduction .

Construction of the Dihydropyrimidin-2(1H)-one Moiety

The 2-oxo-1,2-dihydropyrimidin-4-yl group is synthesized via a modified Biginelli reaction:

Cyclocondensation Strategy

Ethyl acetoacetate, urea/thiourea, and aldehydes undergo cyclocondensation in the presence of Lewis acids (e.g., MAI·Fe2Cl7) to form dihydropyrimidinones . For example, reacting O -methylisourea hemisulfate 11 with 3-oxoesters 8 in DMF at 65°C yields tautomers 12 and 13 , which are hydrolyzed to 5 (4,4-disubstituted dihydropyrimidin-2(1H)-ones) .

Thionation and Functionalization

Thionation at the 2-position using Lawesson’s reagent converts 5 to thio derivatives 6 , though the target compound retains the oxo group . The 4-position acetamide is introduced via nucleophilic acyl substitution, reacting the amine intermediate with acetyl chloride in the presence of a base.

Coupling of Tetrahydrofuran and Dihydropyrimidinone Units

The two fragments are conjugated through a glycosylation-like reaction:

Activation of the THF Hydroxyl Group

The C4 hydroxyl group is activated as a triflate or tosylate, enabling nucleophilic displacement by the dihydropyrimidinone nitrogen. Alternatively, Mitsunobu conditions (DIAD, PPh3) facilitate coupling while preserving stereochemistry .

Deprotection and Final Modification

The trityl group is selectively removed using acidic conditions (e.g., 80% acetic acid), followed by acetylation of the free amine with acetic anhydride. Chromatographic purification ensures high enantiomeric excess (>98%) .

Key Data and Optimization

Challenges and Solutions

-

Stereochemical Control : Asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) ensures the 2R,4S,5R configuration during THF formation .

-

Protecting Group Compatibility : Sequential protection (trityl for C5, acetyl for amine) prevents side reactions.

-

Scale-Up Limitations : Microwave-assisted synthesis reduces reaction times for the Biginelli step from 12 h to 30 min .

Analyse Des Réactions Chimiques

Types de réactions : La N4-Acétyl-2’-désoxy-5’-O-DMT-cytidine subit plusieurs types de réactions chimiques :

Déprotection : Le groupe DMT peut être éliminé en milieu acide, par exemple avec de l'acide trichloroacétique, pour obtenir le groupe hydroxyle libre.

Élimination du groupe acétyle : Le groupe acétyle en position N4 peut être éliminé en milieu basique, par exemple avec de l'ammoniac ou de l'ammoniac méthanolique.

Réactifs et conditions courants :

Acide trichloroacétique : Utilisé pour l'élimination du groupe DMT.

Ammoniac ou ammoniac méthanolique : Utilisé pour l'élimination du groupe acétyle.

Principaux produits :

2’-désoxy-5’-O-DMT-cytidine : Formée après déprotection du groupe N4 acétyle.

2’-désoxycytidine : Formée après élimination des groupes DMT et acétyle.

Applications De Recherche Scientifique

La N4-Acétyl-2’-désoxy-5’-O-DMT-cytidine a plusieurs applications en recherche scientifique :

Synthèse de l'ADN : Elle est utilisée dans la synthèse d'oligonucléotides à des fins de recherche et thérapeutiques.

Recherche antivirale et anticancéreuse : Elle est utilisée comme précurseur dans la synthèse de nucléosides modifiés ayant des activités antivirales et anticancéreuses potentielles.

Études biochimiques : Elle est utilisée dans des études impliquant des interactions ADN-protéines et le développement de nanomatériaux à base d'ADN.

5. Mécanisme d'action

Le mécanisme d'action de la N4-Acétyl-2’-désoxy-5’-O-DMT-cytidine implique son incorporation dans l'ADN lors de la synthèse. Le groupe DMT protège le groupe 5’-hydroxyle, empêchant les réactions indésirables lors de la synthèse d'oligonucléotides. Le groupe acétyle en position N4 améliore la stabilité du composé, ce qui le rend approprié pour diverses applications biochimiques.

Composés similaires :

N4-Acétyl-2’-désoxycytidine : Structure similaire, mais sans le groupe DMT.

2’-désoxy-5’-O-DMT-cytidine : Structure similaire, mais sans le groupe N4 acétyle.

Unicité : La N4-Acétyl-2’-désoxy-5’-O-DMT-cytidine est unique en raison de la présence des groupes DMT et acétyle, qui confèrent une stabilité et une réactivité améliorées, ce qui la rend très appropriée pour la synthèse d'oligonucléotides .

Mécanisme D'action

The mechanism of action of N4-Acetyl-2’-deoxy-5’-O-DMT-cytidine involves its incorporation into DNA during synthesis. The DMT group protects the 5’-hydroxyl group, preventing unwanted reactions during oligonucleotide synthesis. The acetyl group at the N4 position enhances the stability of the compound, making it suitable for various biochemical applications.

Comparaison Avec Des Composés Similaires

The compound’s structural and functional uniqueness is highlighted through comparisons with analogs sharing pyrimidine, tetrahydrofuran, or acetamide motifs. Below is a detailed analysis:

Structural and Functional Comparison

| Compound Name | Core Structure | Key Functional Groups | Molecular Weight (g/mol) | Biological Activity | Reference |

|---|---|---|---|---|---|

| Target Compound | Dihydropyrimidinone, tetrahydrofuran | Bis(4-methoxyphenyl)(phenyl)methoxy, hydroxyl, acetamide | ~600 (estimated) | Potential nucleoside analog activity (e.g., antiviral) | |

| N-(4-ethoxyphenyl)-2-[2-(4-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1-yl]acetamide | Dihydropyrimidinone | Ethoxyphenyl, fluorophenyl, hydroxyethyl | 425.5 | Enzyme inhibition, drug development | |

| 2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(4-methylphenyl)methyl]acetamide | Dihydropyridinone, oxadiazole | Methoxyphenyl, oxadiazole, methylphenyl | ~450 (estimated) | Antimicrobial, anticancer | |

| 2-{[5-(4-chlorophenyl)sulfonyl]-6-hydroxy-1,6-dihydropyrimidin-2-yl}sulfanyl-N-(4-methylphenyl)acetamide | Dihydropyrimidinone, sulfonyl | Chlorophenyl, sulfonyl, hydroxy | ~450 (estimated) | Enzyme modulation, reactive oxygen species (ROS) induction | |

| N-(4-acetylphenyl)-2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3-yl]acetamide | Thienopyrimidinone, oxadiazole | Acetylphenyl, oxadiazole | ~500 (estimated) | Anticancer, kinase inhibition |

Key Observations:

Core Diversity: The target compound’s dihydropyrimidinone-tetrahydrofuran hybrid distinguishes it from analogs with thienopyrimidine (e.g., ) or pyridinone cores (e.g., ).

Protecting Groups : The bis(4-methoxyphenyl)(phenyl)methoxy group enhances steric bulk and may improve metabolic stability compared to simpler substituents like ethoxyphenyl or methylphenyl .

Bioactivity : While many analogs exhibit broad-spectrum antimicrobial or anticancer activity, the target compound’s nucleoside-like structure suggests specialized antiviral or gene-targeting applications .

Notes:

- The target compound’s synthesis requires precise stereochemical control, unlike analogs with planar aromatic systems .

- Industrial production of simpler analogs (e.g., ) is more feasible due to optimized reaction parameters.

Stability and Pharmacokinetic Comparison

| Compound | Solubility | Metabolic Stability | Oxidative Sensitivity | |

|---|---|---|---|---|

| Target Compound | Low (hydrophobic trityl group) | High (steric protection) | Moderate (hydroxyl group susceptible to oxidation) | |

| N-(4-ethoxyphenyl)-2-[2-(4-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1-yl]acetamide | Moderate (polar hydroxyethyl) | Moderate (prone to esterase cleavage) | High (hydroxyethyl oxidation) | |

| 2-{[5-(4-chlorophenyl)sulfonyl]-6-hydroxy-1,6-dihydropyrimidin-2-yl}sulfanyl-N-(4-methylphenyl)acetamide | Low (sulfonyl group) | Low (sulfonyl reduction) | Low (stable sulfonyl moiety) |

Notes:

- The trityl group in the target compound improves metabolic stability but reduces aqueous solubility, necessitating formulation optimization .

Activité Biologique

N-(1-((2R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide (CAS No. 104579-03-5) is a complex organic compound known for its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 647.72 g/mol. The structure features a pyrimidine moiety linked to a tetrahydrofuran derivative, which contributes to its biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 647.72 g/mol |

| CAS Number | 104579-03-5 |

| MDL Number | MFCD00057965 |

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of dihydropyrimidines have been shown to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.

Case Study:

In a study published in the Journal of Medicinal Chemistry, a related compound demonstrated selective cytotoxicity against colon cancer cells (HCT116) compared to normal fibroblast cells. The compound induced apoptosis via the mitochondrial pathway and inhibited the expression of anti-apoptotic proteins such as Bcl-xL .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Research has shown that similar structures possess activity against various bacterial strains and fungi. The presence of the methoxyphenyl groups enhances lipophilicity, which may facilitate membrane penetration in microbial cells.

Case Study:

A study evaluating the antimicrobial efficacy of related compounds found that they exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Specifically, it targets enzymes involved in nucleotide metabolism.

Mechanism of Action:

The compound inhibits dihydropyrimidine dehydrogenase (DPD), an enzyme critical for pyrimidine metabolism. This inhibition can lead to increased levels of pyrimidine nucleotides within cells, thereby affecting DNA synthesis and repair processes.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing this compound, and how are reaction conditions optimized?

The synthesis involves sequential protection-deprotection strategies, coupling reactions, and heterocycle formation. Key steps include:

- Protection of hydroxyl groups : The bis(4-methoxyphenyl)(phenyl)methoxy (DMT) group is used to protect the tetrahydrofuran moiety, requiring anhydrous conditions and catalysts like DMAP .

- Coupling reactions : Amide bond formation between the dihydropyrimidinone ring and acetamide group is achieved via carbodiimide-mediated activation (e.g., EDC/HOBt) in polar aprotic solvents (e.g., DMF) .

- Deprotection : Final deprotection under mild acidic conditions (e.g., 2% trifluoroacetic acid) preserves stereochemical integrity . Optimization focuses on temperature (60–80°C), solvent purity, and catalyst ratios to maximize yield (>75%) and purity (>95%) .

Q. Which spectroscopic methods are essential for confirming structural integrity?

- NMR Spectroscopy : H NMR confirms hydrogen environments (e.g., aromatic protons at δ 7.2–7.8 ppm, methoxy groups at δ 3.7–3.9 ppm). C NMR identifies carbonyl carbons (δ 165–175 ppm) and quaternary carbons .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 650.2) and detects impurities .

- IR Spectroscopy : Peaks at 1680–1700 cm confirm C=O stretching in the acetamide and dihydropyrimidinone moieties .

Q. How do functional groups influence the compound’s reactivity and stability?

- DMT group : Enhances solubility in organic solvents and protects the hydroxyl group during synthesis but may sterically hinder subsequent reactions .

- Dihydropyrimidinone ring : The conjugated system stabilizes the molecule against hydrolysis but is sensitive to strong bases .

- Acetamide linkage : Susceptible to enzymatic cleavage in biological systems, impacting bioavailability .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during structural confirmation?

- Contradictory NMR peaks : Re-examine reaction conditions (e.g., incomplete deprotection or side reactions) and verify purity via HPLC. Compare data with structurally analogous compounds (e.g., pyrazolopyrimidine derivatives) to identify unexpected shifts .

- Mass discrepancies : Use isotopic labeling or tandem MS to differentiate between isobaric impurities and fragmentation patterns .

Q. What strategies improve yield in large-scale synthesis while maintaining stereochemical fidelity?

- Catalyst screening : Transition metal catalysts (e.g., Pd/C) enhance coupling efficiency in heterocycle formation .

- Flow chemistry : Continuous flow systems improve heat/mass transfer for exothermic reactions (e.g., DMT protection) .

- Chiral chromatography : Ensures enantiomeric excess (>98%) post-synthesis, critical for biological activity .

Q. How is the compound’s stability evaluated under varying pH and temperature conditions?

- Forced degradation studies : Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) buffers at 40–60°C for 24–72 hours. Monitor degradation via LC-MS.

- Results : Degradation products include hydrolyzed acetamide (m/z 450.1) and oxidized dihydropyrimidinone (m/z 580.3) .

- Accelerated stability testing : Store at 25°C/60% RH for 6 months; report impurity profiles using ICH guidelines .

Q. How do researchers address contradictory bioactivity data in preclinical studies?

- Mechanistic redundancy : Test against multiple cell lines (e.g., HEK293, HepG2) to rule out cell-specific effects .

- Structural analogs : Compare activity with derivatives lacking the DMT group or modified acetamide chains to isolate pharmacophores .

- Dose-response analysis : Use nonlinear regression models (e.g., Hill equation) to differentiate true activity from assay noise .

Q. Methodological Tables

Table 1: Key Reaction Conditions for Optimal Synthesis

| Step | Solvent | Temperature | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| DMT Protection | Dichloromethane | 0–5°C | DMAP | 85 | 90 |

| Amide Coupling | DMF | 60°C | EDC/HOBt | 78 | 95 |

| Final Deprotection | TFA/H2O | RT | – | 92 | 98 |

Table 2: Stability Profile Under Accelerated Conditions

| Condition | Degradation Products | Half-Life (Days) |

|---|---|---|

| pH 2.0, 60°C | Hydrolyzed acetamide | 7 |

| pH 7.4, 40°C | Oxidized dihydropyrimidinone | 30 |

| 25°C/60% RH | None detected | >180 |

Propriétés

IUPAC Name |

N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H33N3O7/c1-21(36)33-29-17-18-35(31(38)34-29)30-19-27(37)28(42-30)20-41-32(22-7-5-4-6-8-22,23-9-13-25(39-2)14-10-23)24-11-15-26(40-3)16-12-24/h4-18,27-28,30,37H,19-20H2,1-3H3,(H,33,34,36,38)/t27-,28+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHZQVUQHQIUSPM-PKZQBKLLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=O)N(C=C1)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=NC(=O)N(C=C1)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H33N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

571.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100898-63-3 | |

| Record name | DMT-N4-Acetyl-2'-Deoxycytidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.